(2R)-Octahydro-1H-indole-2-carboxylic acid (2R)-Octahydro-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 108507-42-2
VCID: VC20845538
InChI: InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8-/m1/s1
SMILES: C1CCC2C(C1)CC(N2)C(=O)O
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol

(2R)-Octahydro-1H-indole-2-carboxylic acid

CAS No.: 108507-42-2

Cat. No.: VC20845538

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

(2R)-Octahydro-1H-indole-2-carboxylic acid - 108507-42-2

CAS No. 108507-42-2
Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
IUPAC Name (2R,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8-/m1/s1
Standard InChI Key CQYBNXGHMBNGCG-BWZBUEFSSA-N
Isomeric SMILES C1CC[C@@H]2[C@H](C1)C[C@@H](N2)C(=O)O
SMILES C1CCC2C(C1)CC(N2)C(=O)O
Canonical SMILES C1CCC2C(C1)CC(N2)C(=O)O

Chemical Structure and Properties

Chemical Identity

(2R)-Octahydro-1H-indole-2-carboxylic acid (CAS 108507-42-2) is a fully reduced indole derivative with a carboxylic acid group at the 2-position. It features a saturated bicyclic structure with three stereogenic centers, giving rise to several possible stereoisomers. The compound has the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol .

PropertyInformation
IUPAC Name(2R)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
CAS Number108507-42-2
Molecular FormulaC₉H₁₅NO₂
Molecular Weight169.22 g/mol
InChIInChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)
InChI KeyCQYBNXGHMBNGCG-BWZBUEFSSA-N
SMILESC1CC[C@@H]2C@HCC@@HC(=O)O
SynonymsD-Octahydroindole-2-carboxylic acid; (R)-Oic

Physical Properties

The physical and chemical properties of (2R)-Octahydro-1H-indole-2-carboxylic acid are summarized in the following table :

PropertyValue
AppearanceWhite solid
Density1.135 g/cm³
Boiling Point318.6°C at 760 mmHg
Flash Point146.5°C
Vapor Pressure7.54E-05 mmHg at 25°C
Index of Refraction1.507
LogP1.32050
PSA49.33000

Stereochemistry

The compound features three stereogenic centers (at positions 2, 3a, and 7a), leading to multiple possible stereoisomers. Two principal stereoisomers are documented in the literature :

  • (2R,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid (PubChem CID 7129540)

  • (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid (PubChem CID 7129538)

The specific stereochemistry significantly impacts the compound's biological activity and its effectiveness in pharmaceutical applications. The trans-fused ring system in particular stereoisomers provides a rigid scaffold that contributes to the compound's utility in medicinal chemistry .

Synthesis Methods

Asymmetric Hydrogenation

One common method for synthesizing (2R)-Octahydro-1H-indole-2-carboxylic acid involves asymmetric hydrogenation of unsaturated precursors. This approach typically employs:

  • A ruthenium catalyst system for the hydrogenation reaction

  • Chiral auxiliaries or catalysts to control stereoselectivity

  • Careful control of reaction conditions to favor the desired stereoisomer

This method can achieve high optical purity for the R-enantiomer when properly optimized.

Resolution Techniques

Another approach involves resolving racemic mixtures of octahydro-1H-indole-2-carboxylic acid:

  • Formation of diastereomeric salts using chiral acids or bases

  • Separation through fractional crystallization

  • Chromatographic separation using chiral stationary phases

  • Enzymatic resolution methods

While these techniques can be effective, they often result in lower yields since half of the material (the unwanted stereoisomer) is typically discarded .

Industrial Production Methods

For large-scale production, more efficient methods have been developed based on chiral auxiliary-induced diastereoselective intramolecular ring-closure strategies. Key aspects include:

  • Use of (S)-(-)-1-phenylethylamine as a chiral auxiliary

  • Catalyst-assisted stereochemical control

  • Optimized reaction conditions to enhance yield and stereoselectivity

These methods establish the correct stereochemistry in the octahydroindole bicyclic ring system with higher efficiency than traditional approaches .

Analytical Methods

HPLC Analysis

HPLC methods have been developed for the separation and quantification of (2R)-Octahydro-1H-indole-2-carboxylic acid and its stereoisomers. A validated stability-indicating reverse-phase HPLC method using a refractive index detector has been reported with the following specifications :

ParameterSpecification
ColumnInertsil ODS-4 (250 mm × 4.6 mm ID; 5 μm)
Mobile PhasepH 3.0 Buffer solution (10 mM anhydrous potassium dihydrogen phosphate)
Flow Rate1.5 mL/min
Column Temperature35°C
Injection Volume10 μL
DetectionRefractive Index Detector (RID)
Run Time35 minutes

This method successfully separates all four stereoisomers with good resolution and is suitable for quality control purposes in pharmaceutical manufacturing .

Pharmaceutical Applications

Role in ACE Inhibitor Synthesis

(2R)-Octahydro-1H-indole-2-carboxylic acid serves as a key starting material for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, particularly:

  • Perindopril: A long-acting ACE inhibitor used to treat hypertension, heart failure, and coronary artery disease

  • Trandolapril: Another ACE inhibitor with similar indications

These medications function by inhibiting ACE, thereby reducing the production of angiotensin II, a potent vasoconstrictor. This leads to vasodilation, decreased blood pressure, and reduced cardiac workload .

Structure-Activity Relationships

The stereochemistry of (2R)-Octahydro-1H-indole-2-carboxylic acid is crucial for the biological activity of ACE inhibitors. The specific three-dimensional arrangement:

  • Provides a rigid, conformationally restricted scaffold

  • Positions functional groups optimally for enzyme binding

  • Enhances specificity for the target enzyme

  • Contributes to improved pharmacokinetic properties

These structural features make the compound particularly valuable in the development of medications requiring precise spatial arrangement of functional groups .

Chemical Reactions

Carboxylic Acid Reactions

The carboxylic acid moiety undergoes typical reactions for this functional group, including:

  • Esterification: Formation of esters with alcohols

  • Amide Formation: Reaction with amines to form amide bonds

  • Reduction: Conversion to alcohols or aldehydes

  • Salt Formation: Reaction with bases to form carboxylate salts

These reactions are commonly utilized in the synthesis of pharmaceutical derivatives and other complex molecules .

Nitrogen-Based Reactions

The secondary amine (NH) in the indole ring can participate in various reactions:

  • Alkylation: Introduction of alkyl groups on the nitrogen

  • Acylation: Formation of amides at the nitrogen position

  • Carbamate Formation: Reaction with chloroformates or carbonates

  • Protection/Deprotection: Various protecting groups (e.g., Fmoc, Boc) can be installed and removed

These transformations allow for further functionalization of the molecule for specific applications in drug synthesis and research .

Comparative Analysis with Stereoisomers

Stereoisomers and Their Properties

The different stereoisomers of octahydro-1H-indole-2-carboxylic acid exhibit varying properties that affect their utility in pharmaceutical applications:

StereoisomerConfigurationPrimary ApplicationsNotable Properties
(2R,3aS,7aS)CID 7129538Perindopril synthesisHigher affinity for ACE binding
(2R,3aR,7aR)CID 7129540Research applicationsDifferent conformational properties
(2S,3aS,7aS)CID [not provided]Trandolapril synthesisKey intermediate for specific ACE inhibitors
(2S,3aR,7aR)CID [not provided]Research applicationsAlternative conformational properties

The specific stereochemistry at each center significantly impacts the compound's behavior in biological systems and its effectiveness in drug formulations .

Hydrochloride Salt Form

The hydrochloride salt of (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid (CAS 1004292-98-1) is frequently used in pharmaceutical applications due to:

  • Enhanced solubility in aqueous media

  • Improved stability during storage

  • Better handling properties for manufacturing

  • Molecular weight of 205.68 g/mol

The salt form is particularly valuable in formulation development and large-scale pharmaceutical production .

Research Applications

Medicinal Chemistry

Beyond ACE inhibitors, (2R)-Octahydro-1H-indole-2-carboxylic acid has applications in diverse areas of medicinal chemistry:

  • Development of peptidomimetics that incorporate conformationally restricted amino acid derivatives

  • Design of enzyme inhibitors for various therapeutic targets

  • Creation of peptide-based drug candidates with improved metabolic stability

  • Investigation of structure-activity relationships in drug development

The compound's rigid bicyclic structure makes it particularly valuable for the design of molecules with precise three-dimensional arrangements .

Organic Synthesis

In synthetic organic chemistry, (2R)-Octahydro-1H-indole-2-carboxylic acid serves as:

  • A chiral building block for complex molecule synthesis

  • A starting material for the preparation of specialized amino acid derivatives

  • A component in the development of novel heterocyclic compounds

  • A model system for studying stereoselective reactions

Its unique structural features and well-defined stereochemistry make it valuable for applications requiring precise control of three-dimensional structure.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator